

Technical Support Center: BMS-911172 Purity Analysis Guide

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1574576

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Product ID: **BMS-911172** Chemical Name: (R)-2-Amino-N-(3-(difluoromethoxy)-4-(oxazol-5-yl)phenyl)-4-methylpentanamide Target: Adaptor-associated kinase 1 (AAK1) Molecular Formula: $C_{16}H_{19}F_2N_3O_3$ Molecular Weight: 339.34 g/mol [1][2]

Introduction

Welcome to the Technical Support Center for **BMS-911172**. This guide provides advanced troubleshooting and analytical protocols for researchers characterizing this potent AAK1 inhibitor. Unlike standard reagents, **BMS-911172** possesses specific physicochemical properties—notably a basic amine moiety and significant lipophilicity (ClogP ~1.9)—that require precise chromatographic conditions to prevent peak tailing and solubility-induced artifacts.

This document is structured to address the "Why" and "How" of purity analysis, moving beyond simple steps to explain the chemical rationale behind every protocol.

Module 1: Chromatographic Purity Analysis (HPLC/UPLC)

The Challenge: Basicity and Tailing

BMS-911172 contains a primary amine and an oxazole ring. These basic nitrogen atoms can interact with residual silanols on silica-based HPLC columns, leading to severe peak tailing. To mitigate this, we employ a "Self-Validating" acidic mobile phase strategy to protonate these sites and ensure sharp peak symmetry.

Recommended Protocol

System: RP-HPLC (UV detection at 254 nm) or LC-MS (ESI+). Stationary Phase: C18 End-capped Column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). Rationale: End-capping reduces free silanol activity, critical for basic compounds like **BMS-911172**.

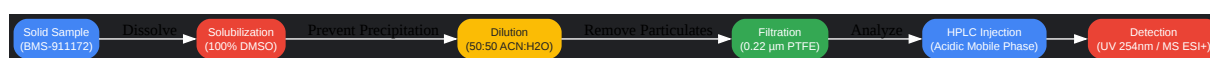
Mobile Phase Composition

- Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for UV-only analysis).
- Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
- Note: Formic acid is preferred for LC-MS compatibility; TFA is superior for peak shape in UV but suppresses MS ionization.

Gradient Table

Time (min)	% Solvent A (Aqueous)	% Solvent B (Organic)	Flow Rate (mL/min)	Phase Description
0.0	95%	5%	1.0	Equilibration
2.0	95%	5%	1.0	Sample Injection
15.0	5%	95%	1.0	Elution Gradient
18.0	5%	95%	1.0	Column Wash
18.1	95%	5%	1.0	Re-equilibration
23.0	95%	5%	1.0	End of Run

Analytical Workflow Visualization



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Caption: Step-by-step analytical workflow ensuring sample integrity from solubilization to detection.

Module 2: Troubleshooting & FAQs

Q1: Why do I see a split peak or "shoulder" on my chromatogram?

Diagnosis: This often indicates sample solvent incompatibility. Mechanism: **BMS-911172** is highly soluble in DMSO (up to 100 mg/mL) but poorly soluble in water. If you inject a 100% DMSO stock directly into a high-aqueous initial mobile phase (95% Water), the compound may momentarily precipitate at the head of the column before re-dissolving, causing peak splitting. Solution: Dilute your DMSO stock with the initial mobile phase (or 50:50 Acetonitrile:Water) prior to injection. Ensure the injection volume is low (<10 μ L).

Q2: My retention times are shifting between runs. Why?

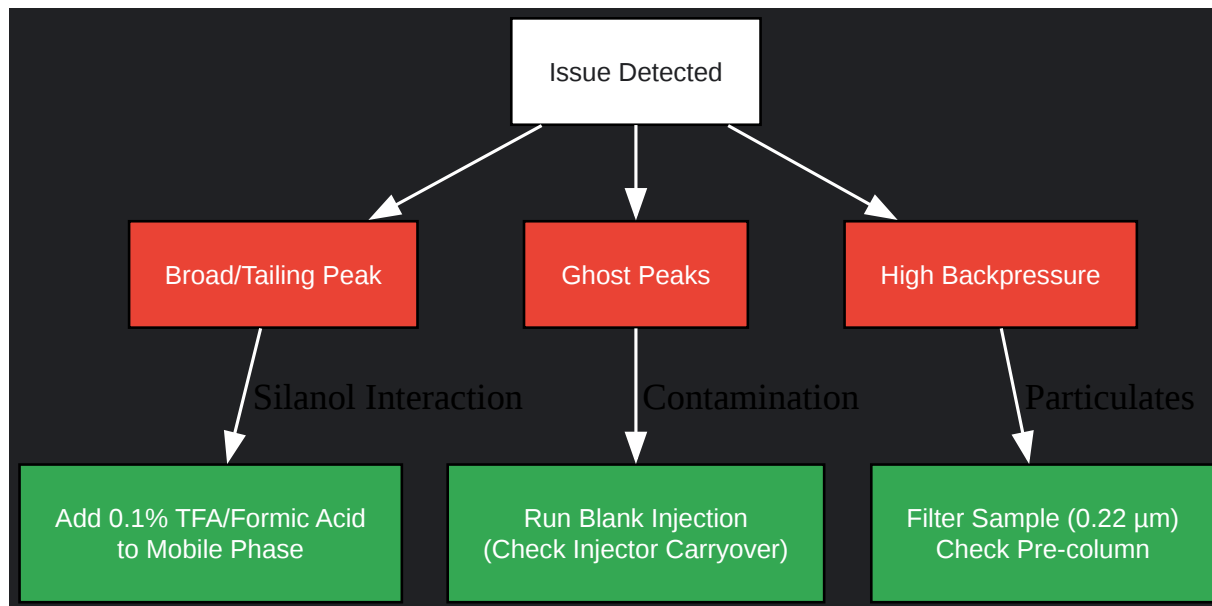
Diagnosis:pH fluctuation or Temperature instability. Mechanism: The ionization state of the amino group (pKa ~9-10) is sensitive. If your mobile phase buffer capacity is low, slight changes in pH will alter the retention of the ionized species. Solution:

- Ensure column temperature is thermostatted (e.g., 40°C).
- Refresh mobile phases daily to prevent evaporation of the volatile acid modifier (Formic Acid/TFA).

Q3: The purity by LC-MS is lower than the purity by UV. Which is correct?

Diagnosis:Response Factor Discrepancy. Mechanism: LC-MS ionization efficiency varies wildly between molecules. A minor impurity with high ionization efficiency (e.g., a precursor amine) can dominate the MS spectrum, making the sample look impure. UV detection (at 254 nm) is generally more quantitative for this class of aromatic compounds unless the impurity lacks a chromophore. Solution: Rely on UV (254 nm) integration for quantitative purity %. Use MS only for peak identification (m/z 340.1 [M+H]⁺).

Troubleshooting Logic Tree



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Caption: Decision tree for diagnosing common chromatographic anomalies with **BMS-911172**.

Module 3: Storage, Stability & Handling

Solubility Profile

BMS-911172 is hydrophobic.[3] Proper solvent selection is non-negotiable for assay reproducibility.

Solvent	Solubility Limit	Application	Notes
DMSO	~100 mg/mL	Stock Solutions	Hygroscopic; keep sealed.[2][3]
Ethanol	< 1 mg/mL	N/A	Not recommended.
Water	Insoluble	N/A	Requires formulation (e.g., PEG300/Tween-80).[3]

Critical Handling Directives

- Hygroscopicity of DMSO: DMSO absorbs water from the air.[3] Over time, "wet" DMSO can cause **BMS-911172** to precipitate or degrade (hydrolysis of the amide bond). Always use fresh or anhydrous DMSO for stocks.
- Freeze-Thaw Cycles: Repeated cycling causes micro-precipitation. Aliquot stocks into single-use vials stored at -80°C (stable for 6 months) or -20°C (stable for 1 month).
- In Vivo Formulation: For animal studies, do not use pure DMSO. A common vehicle is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This creates a clear solution or stable suspension suitable for IP/Oral administration.[2]

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71798604, **BMS-911172**. Retrieved from [[Link](#)]

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